![molecular formula C13H11N3OS2 B2580058 6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime CAS No. 339022-73-0](/img/structure/B2580058.png)
6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime
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Description
“6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime” is a chemical compound . It is part of a series of imidazo[2,1-b]thiazole-based chalcone derivatives that have been synthesized and tested for their anticancer activities .
Synthesis Analysis
The synthesis of similar compounds has been performed using the Vilsmeier-Haack (V-H) reaction . The V-H reagent was prepared by adding POCl3 into a stirred solution of DMF in CHCl3 at 0–5 °C .Scientific Research Applications
Anticancer Activity
The compound has shown potential in the field of cancer research. Imidazo[2,1-b][1,3]thiazole scaffolds, which are part of the compound’s structure, have been synthesized and tested for their in vitro anticancer activity . For example, 2-(1H-Indol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole exhibited high activity against MCF-7, A549, and Colon-205 cell lines .
EGFR Inhibitors
The compound could potentially be used as an EGFR inhibitor. EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. In silico molecular docking of the products was performed to evaluate their potential as EGFR inhibitors .
Cytotoxic Activity
The compound has shown cytotoxic activity against human cancer cell lines, including HepG2 and MDA-MB-231 . This suggests that it could be used in the development of new chemotherapeutic agents.
Inhibition of VEGFR2
The compound has shown inhibition on VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which plays a significant role in vascular development and regulation of vascular permeability . This suggests potential applications in the treatment of diseases related to angiogenesis, such as cancer and age-related macular degeneration.
Synthesis of Novel Derivatives
The compound can be used as a starting point for the synthesis of novel derivatives with potential biological activities . These derivatives could be tested for various pharmacological activities, leading to the discovery of new drugs.
Drug Design
The compound’s structure could be used in the design of new drugs. Its imidazo[2,1-b]thiazole scaffold is a functional group that has shown a wide range of biological activities . This makes it a valuable tool in the field of medicinal chemistry.
properties
IUPAC Name |
(Z)-N-methoxy-1-(6-phenylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-17-14-9-11-12(15-13-16(11)7-8-18-13)19-10-5-3-2-4-6-10/h2-9H,1H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFJLSLQIVKBOO-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(N=C2N1C=CS2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=C(N=C2N1C=CS2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime |
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